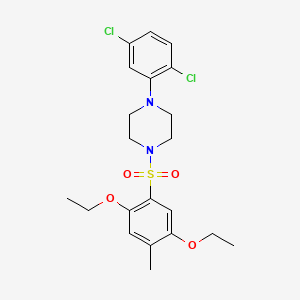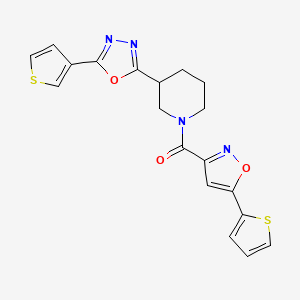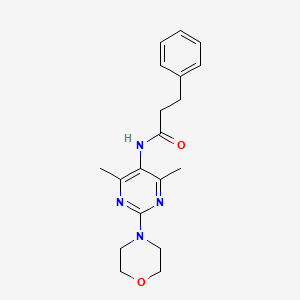
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-phenylpropanamide, also known as DMPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. DMPP belongs to the class of pyrimidine derivatives and has a molecular formula of C19H24N4O2.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study detailed the synthesis of some novel pyrimidine-triazole derivatives, including compounds related to the chemical structure , and investigated their antimicrobial activity against selected bacterial and fungal strains. The compounds were synthesized from 4-(4-aminophenyl)morpholin-3-one through a multistep process, showcasing the potential of such derivatives in antimicrobial research (Majithiya & Bheshdadia, 2022).
Organic Chemistry and Medicinal Applications
- Another research focused on the Biginelli synthesis, producing novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting a method for synthesizing compounds with potential therapeutic applications (Bhat et al., 2018).
Supramolecular Chemistry
- New derivatives of triflamide were synthesized, exploring the dynamic rivalry between different types of supramolecular structures. This study contributes to the understanding of molecular interactions in various phase states, relevant for designing materials with specific properties (Chipanina et al., 2020).
Anticancer and Analgesic Agents
- Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed these compounds' anti-inflammatory and analgesic activities. These findings suggest their potential as COX-1/COX-2 inhibitors, opening avenues for new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities
- A series of pyrimidine-azitidinone analogues were synthesized and evaluated for their antimicrobial and in vitro antitubercular activities against mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Neurological Research
- The synthesis of HG-10-102-01, a compound for potential PET imaging of LRRK2 enzyme in Parkinson's disease, illustrates the chemical's relevance in neurological research, offering insights into disease mechanisms and therapeutic targets (Wang et al., 2017).
properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-18(22-17(24)9-8-16-6-4-3-5-7-16)15(2)21-19(20-14)23-10-12-25-13-11-23/h3-7H,8-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARFFCVASZRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2651292.png)
![6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651293.png)
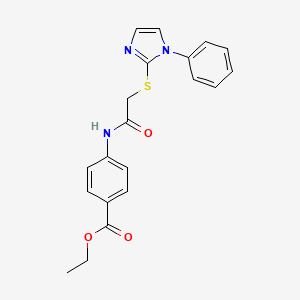
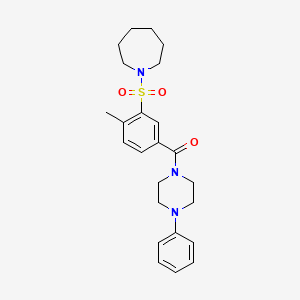
![1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2651299.png)

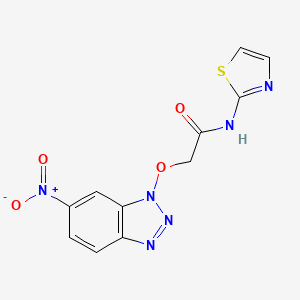

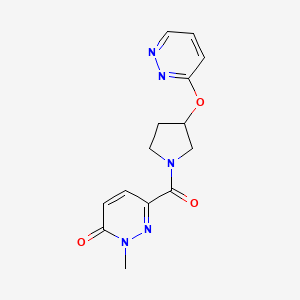
![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)
![2-[(2-Chloroacetyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2651307.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2651311.png)
